![molecular formula C15H10F2N2OS B2864394 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide CAS No. 476277-72-2](/img/structure/B2864394.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of organic compounds known as benzenesulfonamides . It has a unique structure that includes an amide group, a cyano group, and a thiophene ring.
Molecular Structure Analysis
The molecular structure of this compound includes several chemical groups that give it unique properties. These include an amide group, a cyano group, and a thiophene ring.Physical And Chemical Properties Analysis
The compound is a yellow powder with a melting point of 222–225 °C . Its IR spectrum, NMR spectrum, and ESI–MS m/z have been recorded .Scientific Research Applications
Pharmaceutical Research
This compound is a valuable precursor in pharmaceutical research due to its potential biological activities. Its structure allows for the synthesis of various heterocyclic compounds that can be evaluated for therapeutic properties. For instance, derivatives of this compound have been studied for their antibacterial activities against both Gram-positive and Gram-negative bacteria .
Organic Synthesis
In the field of organic chemistry, this compound serves as a versatile starting material for the synthesis of complex molecules. Its cyano and amide functional groups are reactive sites that can undergo various chemical transformations, enabling the construction of diverse organic structures.
Material Science
The unique chemical structure of this compound suggests potential applications in material science. It could be used to develop new polymers or coatings with specific properties, such as increased durability or resistance to environmental factors.
Enzyme Inhibition Studies
Research has indicated that derivatives of this compound show promise as enzyme inhibitors. For example, studies have suggested its potential as a 5-lipoxygenase inhibitor, which could have implications in treating inflammatory diseases .
Chemotherapeutic Agent Development
The compound’s ability to form various heterocyclic structures makes it a candidate for the development of chemotherapeutic agents. Its derivatives could be synthesized and screened for anticancer properties .
Antibacterial Agent Synthesis
The compound has shown excellent antibacterial activities in preliminary studies, particularly against Staphylococcus aureus and Escherichia coli. This indicates its potential use in synthesizing new antibacterial agents .
Biochemical Research
In biochemical research, this compound could be used to study the interaction between small molecules and biological targets. It may help in understanding the biochemical pathways and mechanisms of action of related compounds .
properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS/c16-10-4-2-5-11(17)13(10)14(20)19-15-9(7-18)8-3-1-6-12(8)21-15/h2,4-5H,1,3,6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZUIDRBOPJQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

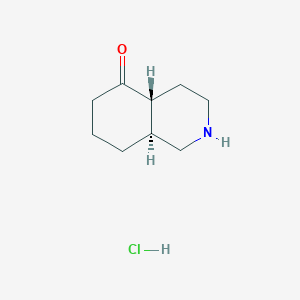

![2,5-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione](/img/structure/B2864315.png)
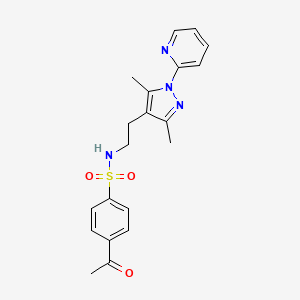

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2864319.png)

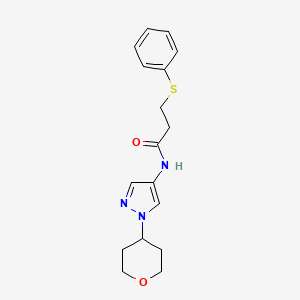
![Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate](/img/structure/B2864322.png)
![N-(2-ethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2864324.png)
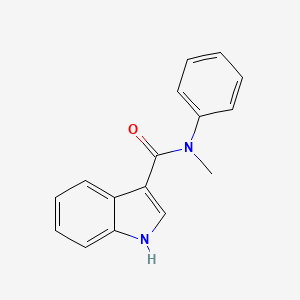

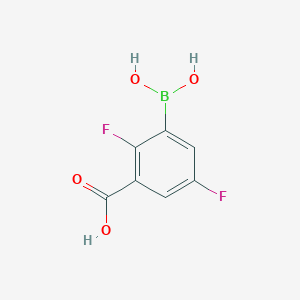
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone](/img/structure/B2864333.png)